molecular formula C20H17N3O2S B12172732 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12172732
M. Wt: 363.4 g/mol
InChI Key: PFGUWHMYQODTBY-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 1,3-thiazole-2-amine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide might include other isoquinoline derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which could confer unique chemical and biological properties

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-methyl-1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-23-17(13-7-3-2-4-8-13)16(18(24)22-20-21-11-12-26-20)14-9-5-6-10-15(14)19(23)25/h2-12,16-17H,1H3,(H,21,22,24)

InChI Key

PFGUWHMYQODTBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

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